Rehmaionoside B
Overview
Description
Rehmaionoside B is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rehmaionoside B typically involves the extraction of iridoid glycosides from the roots of Rehmannia glutinosa. The process includes several steps such as drying, grinding, and solvent extraction. The extracted compounds are then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Rehmaionoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Rehmaionoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of iridoid glycosides.
Biology: Investigated for its role in modulating immune responses and protecting neural cells.
Medicine: Explored for its potential in treating inflammatory diseases, neurodegenerative disorders, and enhancing bone marrow hematopoiesis.
Industry: Utilized in the development of herbal supplements and traditional medicine formulations.
Mechanism of Action
Rehmaionoside B exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Neuroprotective: Protects neural cells by reducing oxidative stress and inhibiting apoptosis.
Immunomodulatory: Enhances the activity of immune cells and promotes the production of antibodies.
Comparison with Similar Compounds
Rehmaionoside A: Another iridoid glycoside found in Rehmannia glutinosa, structurally similar to Rehmaionoside B but with different pharmacological properties.
Scutellarein: A flavonoid compound with similar anti-inflammatory and neuroprotective effects.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways, providing a broad spectrum of pharmacological effects .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINSKFENWFTQI-BHYGOWNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rehmaionoside B interact with bladder smooth muscle and what are the downstream effects?
A1: While the precise mechanism of action remains unclear, research suggests that this compound exerts its effects on bladder smooth muscle through an indomethacin-like action []. This implies that it may inhibit the production of prostaglandins, inflammatory mediators known to induce contractions, by potentially targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in spontaneous contractions and a slight relaxation of the bladder smooth muscle [].
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